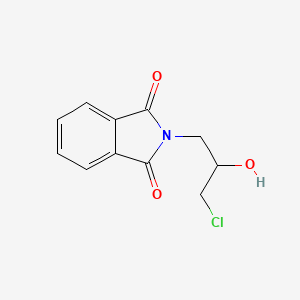

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(3-chloro-2-hydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRVYEPWGIQEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294241 | |

| Record name | 1-chloro-3-phthalimido-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19667-37-9 | |

| Record name | NSC95431 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-phthalimido-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution of Epoxypropylphthalimide (Ring-Opening of Epoxide)

One of the principal synthetic routes involves the nucleophilic ring-opening of an epoxide derivative, 2,3-epoxypropylphthalimide, with hydrochloric acid to yield 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.

Procedure Summary:

- Starting material: 2,3-epoxypropylphthalimide (racemic mixture)

- Solvent: Chloroform (CHCl3)

- Reagent: 36% aqueous hydrochloric acid (HCl)

- Conditions: Reaction at low temperature (0–5 °C) for 30 minutes

- Work-up: Washing with brine, organic extraction, drying over anhydrous sodium sulfate

- Purification: Concentration, filtration, and recrystallization to isolate the product

This method exploits the acid-catalyzed opening of the epoxide ring, where the chloride ion acts as a nucleophile attacking the less hindered carbon of the epoxide, resulting in the chlorohydrin structure of the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,3-epoxypropylphthalimide in CHCl3 | Starting material solution |

| 2 | Addition of 36% HCl at 0–5 °C | Epoxide ring opening to chlorohydrin |

| 3 | Stirring 30 min at 0–5 °C | Reaction completion |

| 4 | Work-up with brine and drying | Organic layer isolation |

| 5 | Concentration and filtration | Crude product |

| 6 | Recrystallization | Pure this compound |

Phase Transfer Catalysis Using Phthalimide and Chiral Epoxyhalopropane

Another method involves the reaction of phthalimide with chiral (S)-1-chloroepoxypropane under phase transfer catalytic conditions to afford the (S)-enantiomer of the compound.

- Solvent: Isopropanol

- Reagents: Phthalimide, (S)-1-chloroepoxypropane

- Catalyst: Benzyltriethylammonium chloride (phase transfer catalyst)

- Temperature: Approximately 43 °C

- Reaction time: 10 hours

- Isolation: Vacuum distillation to remove isopropanol, addition of n-hexane, filtration, washing, and drying

This method allows for enantioselective synthesis, yielding the (S)-enantiomer with high purity (94-96% by HPLC analysis). The crude product can be used directly for further transformations without additional purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Phthalimide + (S)-1-chloroepoxypropane + catalyst in isopropanol | Nucleophilic substitution reaction |

| 2 | Heating at 43 °C for 10 hours | Formation of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione |

| 3 | Vacuum distillation to remove solvent | Concentrated crude product |

| 4 | Addition of n-hexane, stirring, filtration | Isolation of crude solid |

| 5 | Washing and drying | Crude product ready for further use |

Conversion from Bromo Derivative and Subsequent Methanolysis

A related approach uses the bromo analog, 2-((S)-3-bromo-2-hydroxypropyl)isoindoline-1,3-dione, prepared similarly, followed by treatment with sodium methoxide in methanol to convert it into the glycidyl phthalimide derivative. This process involves:

- Reacting the bromo derivative with sodium methoxide in methanol at low temperature (5 °C)

- Filtration and recrystallization from ethanol to obtain purified products

This method highlights the versatility of halohydrin intermediates in synthetic routes to isoindoline-1,3-dione derivatives.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Product Purity/Notes |

|---|---|---|---|

| Acid-catalyzed epoxide ring-opening | 2,3-epoxypropylphthalimide | 36% HCl, CHCl3, 0–5 °C, 30 min | Racemic mixture, recrystallization needed |

| Phase transfer catalysis with chiral epoxide | Phthalimide + (S)-1-chloroepoxypropane | Benzyltriethylammonium chloride, isopropanol, 43 °C, 10 h | High enantiomeric purity (94-96%), direct use possible |

| Bromo derivative conversion and methanolysis | 2-((S)-3-bromo-2-hydroxypropyl)isoindoline-1,3-dione | Sodium methoxide in methanol, 5 °C | Intermediate for further synthesis |

Research Findings and Notes

- The acid-catalyzed ring-opening method is straightforward and widely used for racemic synthesis; however, it requires careful temperature control to avoid side reactions.

- Phase transfer catalysis offers an efficient route to enantiomerically enriched products, important for applications requiring stereoselectivity.

- The use of halohydrin intermediates (chloro or bromo) allows for flexible downstream transformations, including conversion to glycidyl derivatives.

- Purification is typically achieved by recrystallization from solvents such as ethanol or filtration after solvent addition (e.g., n-hexane).

- Storage of the compound under refrigerated conditions preserves stability due to its moderate melting point and sensitivity.

Scientific Research Applications

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biocatalyst in stereoselective reactions.

Medicine: Explored for its potential as an antipsychotic agent due to its interaction with dopamine receptors.

Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, potentially inhibiting adenylyl cyclase and affecting ion currents. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

- CAS No.: 19667-37-9 (racemic) / 148857-42-5 (S-enantiomer)

- Molecular Formula: C₁₁H₁₀ClNO₃

- Molecular Weight : 239.65 g/mol

- Key Functional Groups : Isoindoline-1,3-dione core, 3-chloro-2-hydroxypropyl side chain .

Applications: This compound is a critical chiral intermediate in pharmaceutical synthesis, notably for the antibiotic Linezolid. Its enantiopure (S)-form enables stereoselective reduction processes in biocatalysis .

Synthesis :

Produced via alkylation of phthalimide with epichlorohydrin derivatives, followed by resolution or enantioselective methods. Optimized reactions using KOCN, DMAP, and DMF at 120°C achieve 65% yield .

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The isoindoline-1,3-dione scaffold is versatile, with modifications altering physicochemical and biological properties. Below is a comparative analysis:

Key Differences in Reactivity and Bioactivity

Synthetic Accessibility: The 3-chloro-2-hydroxypropyl derivative exhibits moderate yields (27–65%), while benzylamino-substituted analogues (e.g., Compound 5, 8) show lower yields (26–36%), likely due to steric hindrance in amine coupling . Epoxide-derived compounds (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) serve as versatile intermediates for further functionalization .

Antioxidant efficacy varies with substituents: phenolic groups (e.g., 2b in ) enhance radical scavenging compared to non-phenolic analogues .

Physicochemical Properties :

Biological Activity

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features an isoindoline nucleus with a chloro-hydroxypropyl substituent, which contributes to its reactivity and biological activity. Its molecular formula is C₁₃H₁₃ClN₂O₃, with a molecular weight of approximately 280.70 g/mol. The presence of electrophilic carbonyl groups enhances its reactivity towards nucleophiles, making it suitable for various synthetic applications in medicinal chemistry.

The primary target for this compound is the human dopamine receptor D2 (hD2R) . The compound interacts with hD2R at its allosteric binding site, modulating dopamine signaling pathways. This interaction is significant for potential treatments of neurological disorders such as schizophrenia and Parkinson's disease.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoindole-1,3(2H)-dione exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The inhibition zones observed in assays suggest comparable efficacy to established antibiotics like gentamycin .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrate that it induces apoptosis in human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and subsequent induction of apoptotic pathways, indicating a promising avenue for cancer therapy .

Anticoagulant Effects

Due to its structural similarities with Rivaroxaban, a well-known anticoagulant, this compound has been investigated for its anticoagulant properties. Preliminary findings suggest that it may inhibit factor Xa in the coagulation cascade, thereby preventing thrombus formation.

Case Studies

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, and how are intermediates like (S)-epichlorohydrin utilized?

The compound is typically synthesized via N-alkylation of amines (e.g., 3-fluoro-4-morpholinobenzenamine) with 2-((S)-3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, starting from (S)-epichlorohydrin and phthalimide. Alternatively, a one-pot three-step sequence using 2-(((S)-oxiran-2-yl)methyl)isoindoline-1,3-dione as an intermediate has been reported. These methods emphasize stereochemical control, leveraging (S)-epichlorohydrin to retain enantiopurity in pharmaceutical intermediates like Linezolid .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound and its derivatives?

Structural confirmation relies on 1H/13C NMR (e.g., δ 4.2–4.5 ppm for hydroxypropyl protons) and X-ray crystallography . For derivatives like 5-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione, crystallographic data (e.g., C17H9ClN2O2, space group P21/c) validate bond angles and stereochemistry. NMR coupling constants (e.g., J = 6.5–7.2 Hz for vicinal protons) further confirm regioselectivity .

Q. How are common derivatives of this compound synthesized, and what factors influence their yields?

Derivatives are synthesized via nucleophilic substitution or ring-opening reactions. For example, reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with substituted benzylamines in n-propanol under pyridine catalysis yields compounds like 2-(2-hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione. Yields (26–37%) depend on steric hindrance and electronic effects of substituents .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to enhance stereochemical purity for chiral drug intermediates?

Enantiopure synthesis is achieved using chiral catalysts or enantiomerically pure starting materials. For example, (R)-2-((2-oxo-oxazolidin-5-yl)methyl)isoindoline-1,3-dione, a precursor to antibacterial agents, is synthesized from (S)-epichlorohydrin via stereoretentive reactions. Optimized conditions (KOCN, DMAP, DMF at 120°C) improve yields from 27% to 65% while preserving chirality .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

Discrepancies in antimicrobial or anti-Alzheimer activity are addressed via structure-activity relationship (SAR) studies . For instance, substituting the benzylamino group with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhances antifungal activity, while methoxy groups improve blood-brain barrier penetration. Comparative assays (e.g., MIC values against Candida albicans) and molecular docking validate these trends .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations and molecular dynamics simulations model transition states and charge distribution. For example, the chloro-hydroxypropyl moiety’s electrophilicity at C3 is quantified using Fukui indices, guiding solvent selection (polar aprotic solvents like DMF favor SN2 mechanisms). These models align with experimental observations of regioselectivity in oxazolidinone formation .

Q. What mechanistic insights explain the role of this compound in PROTAC (proteolysis-targeting chimera) development?

As a linker in PROTACs, the isoindoline-1,3-dione core facilitates E3 ligase recruitment. Studies using analogues (e.g., 2-(chloromethyl)isoindoline-1,3-dione) reveal that chloro substituents enhance covalent binding to ubiquitin ligases, while hydroxypropyl groups improve solubility. Mass spectrometry and Western blotting validate target protein degradation efficiency .

Methodological Considerations

- Yield Optimization : Use KOCN with DMAP in DMF at 120°C for oxazolidinone derivatives .

- Stereochemical Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>99% ee) .

- Biological Assays : Combine MIC testing with cytotoxicity profiling (e.g., HEK293 cells) to assess therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.